molecular formula C21H22ClNO4 B2579955 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide CAS No. 1421493-86-8

2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide

Cat. No.: B2579955
CAS No.: 1421493-86-8
M. Wt: 387.86
InChI Key: GATXZIGGNSJCAK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide is a synthetic amide derivative featuring a chlorophenoxy group and a methoxyphenoxy-substituted alkyne chain. For instance, compounds with chlorophenoxy groups, such as those described in , are reported as ATF4 inhibitors for cancer treatment . The presence of the methoxyphenoxy-alkynyl moiety may influence metabolic stability and target binding compared to simpler chlorophenoxy amides.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-21(2,27-17-12-10-16(22)11-13-17)20(24)23-14-6-7-15-26-19-9-5-4-8-18(19)25-3/h4-5,8-13H,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATXZIGGNSJCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC#CCOC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride . This intermediate is then reacted with 4-(2-methoxyphenoxy)but-2-yn-1-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related amides and phenoxy derivatives, focusing on molecular features, physicochemical properties, and pharmacological implications.

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide ()

  • Structure : Contains a chlorophenethylamine group linked to an ibuprofen-derived propanamide.
  • Key Differences: Lacks the methoxyphenoxy-alkynyl side chain but shares the chlorinated aromatic motif.

2-Bromo-N-(4-Chlorophenyl)-2-methylpropanamide ()

  • Structure: Bromine replaces the chlorophenoxy group, with a simpler N-(4-chlorophenyl) substituent.
  • Physicochemical Properties : Crystallographic data (e.g., bond angles, packing efficiency) indicate higher rigidity compared to the target compound’s flexible alkyne chain . Bromine’s larger atomic radius may increase lipophilicity, whereas the target compound’s methoxy group could enhance solubility.

2-(2-Chloro-4-Formyl-6-Methoxyphenoxy)-N-(prop-2-yn-1-yl)propanamide ()

  • Structure: Shares a propargylamine group but includes a formyl and additional methoxy substituent on the phenoxy ring.
  • The target compound’s 4-chlorophenoxy group lacks this reactivity, favoring non-covalent interactions .

2-(2,4-Dichlorophenoxy)-N-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]propanamide ()

  • Structure: Features dichlorophenoxy and tetrahydrofuran-methoxy groups.
  • Pharmacological Relevance: The dichlorophenoxy moiety may enhance potency in ATF4 inhibition (as inferred from ), while the tetrahydrofuran group could improve metabolic stability compared to the target compound’s linear alkyne .

Adamantane-Containing Analog ()

  • Structure : Incorporates a rigid adamantane group instead of the alkyne chain.
  • Safety and Bioavailability : The adamantane core may confer blood-brain barrier penetration, as seen in antiviral drugs, but could also increase toxicity risks .

Biological Activity

2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide, with the CAS number 1421500-45-9, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC₁₉H₁₈ClNO₄
Molecular Weight359.8 g/mol
IUPAC Name2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylpropanamide

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biomolecules, particularly in the context of therapeutic applications.

The mechanism of action is thought to involve the binding of the compound to specific enzymes or receptors, leading to modulation of biological pathways. The exact interactions are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies have indicated that at concentrations above 10 µM, the compound significantly reduces cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29).
  • Antimicrobial Activity : In a study assessing antimicrobial properties, the compound showed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
  • Anti-inflammatory Effects : Additional research has suggested that this compound may have anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Applications in Research

The compound is being explored for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Organic Synthesis : It serves as a reagent in organic synthesis for creating more complex molecules.

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